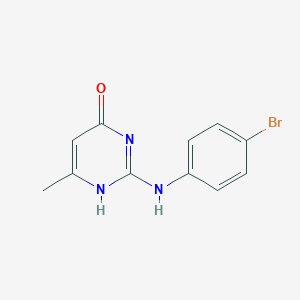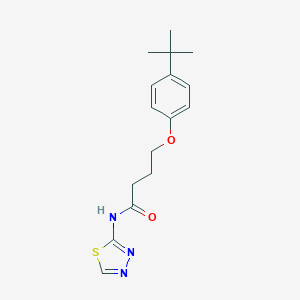![molecular formula C15H13ClN4O2S B253820 N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253820.png)
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-690,550, is a synthetic small molecule drug that belongs to the class of Janus kinase inhibitors. It is commonly used in scientific research to study the role of Janus kinases in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways of cytokines and growth factors. By inhibiting the activity of Janus kinases, N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide can reduce inflammation and suppress the immune response.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, suppressing the activation of immune cells, and inhibiting the differentiation of T cells. These effects make N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide a promising treatment for autoimmune diseases and other inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its specificity for Janus kinases, which allows researchers to study the effects of Janus kinase inhibition on specific signaling pathways. However, N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has some limitations, including its potential toxicity and the fact that it may not be effective for all autoimmune diseases.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide and Janus kinase inhibitors, including:
1. Developing more specific Janus kinase inhibitors that target specific cytokine signaling pathways.
2. Studying the long-term effects of Janus kinase inhibition on the immune system.
3. Investigating the potential use of Janus kinase inhibitors in combination with other drugs for the treatment of autoimmune diseases.
4. Developing new methods for delivering Janus kinase inhibitors to specific tissues or cells.
5. Studying the effects of Janus kinase inhibition on other diseases, such as cancer and infectious diseases.
In conclusion, N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is a synthetic small molecule drug that is commonly used in scientific research to study the role of Janus kinases in various diseases. Its mechanism of action involves inhibiting the activity of Janus kinases, which can reduce inflammation and suppress the immune response. While N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has some limitations, it has several advantages for lab experiments and has the potential to be developed into a promising treatment for autoimmune diseases and other inflammatory conditions.
合成方法
The synthesis of N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, which is then reacted with 5-cyano-6-ethyl-4-hydroxypyrimidine to form 2-(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-ylthio)benzoic acid. This acid is then reacted with N-(2-aminoethyl)acetamide to form N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide.
科学研究应用
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is commonly used in scientific research to study the role of Janus kinases in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is also used to study the effects of Janus kinase inhibitors on the immune system and to develop new treatments for autoimmune diseases.
属性
产品名称 |
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C15H13ClN4O2S |
分子量 |
348.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13ClN4O2S/c1-2-11-9(7-17)14(22)20-15(19-11)23-8-13(21)18-12-6-4-3-5-10(12)16/h3-6H,2,8H2,1H3,(H,18,21)(H,19,20,22) |
InChI 键 |
CFYDLTOMCFGDBK-UHFFFAOYSA-N |
手性 SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N |
SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N |
规范 SMILES |
CCC1=C(C(=O)N=C(N1)SCC(=O)NC2=CC=CC=C2Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B253739.png)
![(3Z)-5-(3-ethoxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253744.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B253745.png)

![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253749.png)
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B253750.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253752.png)
![N-(2,4-dimethylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253754.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B253758.png)
![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)